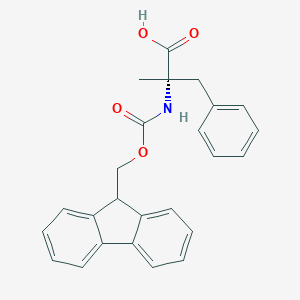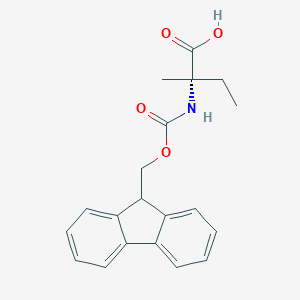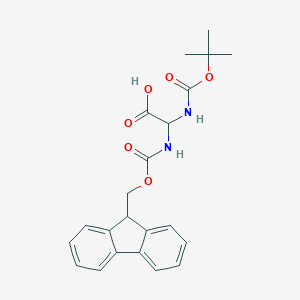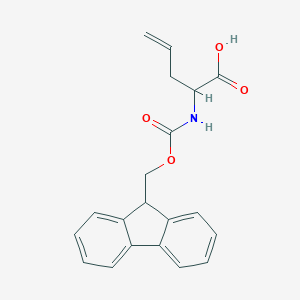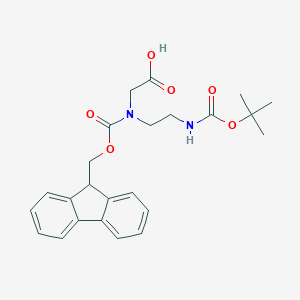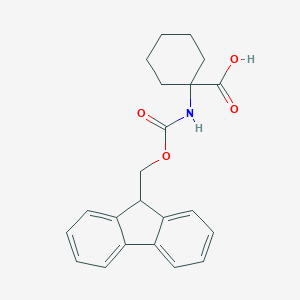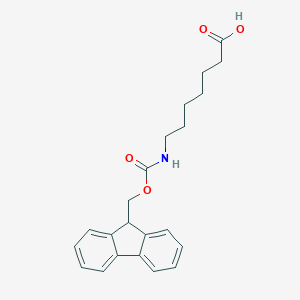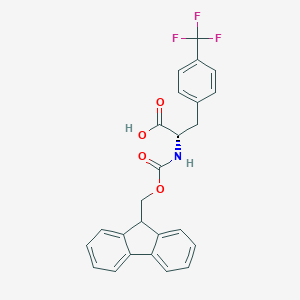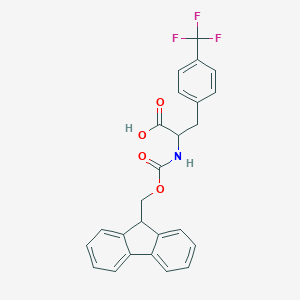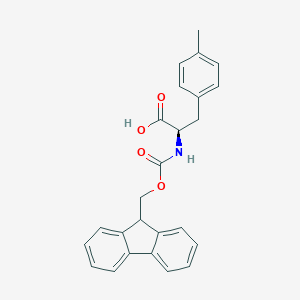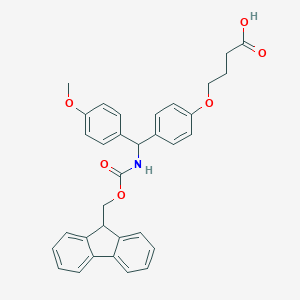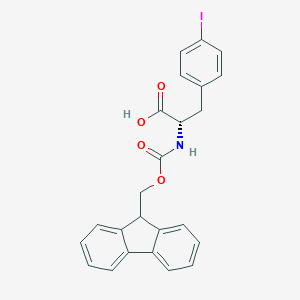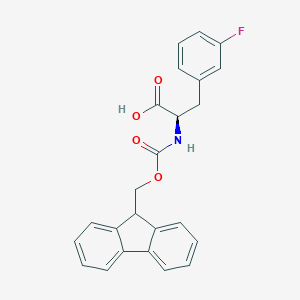
Fmoc-3-fluoro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the third position of the phenyl ring. This modification enhances the compound’s stability and makes it suitable for use in solid-phase peptide synthesis .
Mechanism of Action
- Changes : The gelation process involves factors like Fmoc-F covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .
- Antimicrobial Activity : FmocF exhibits weak antibacterial activity against Gram-positive bacteria, including MRSA, due to its inability to cross the bacterial membrane .
- Downstream Effects : The hydrogel’s structure influences drug release kinetics and tissue regeneration .
- Cellular Effects : The hydrogel interacts with cells, influencing tissue regeneration and drug delivery .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Fmoc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, and the flexibility of the phenylalanine side chain, along with pH and buffer ions, contribute to the self-assembly of this compound into gel formation . This process involves a collective action of different non-covalent interactions .
Cellular Effects
This compound has been found to exhibit antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form hydrogels through self-assembly . This process is governed by the Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Temporal Effects in Laboratory Settings
It is known that the hydrogel formation of this compound is influenced by physical and thermal stimuli .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it has been shown that Fmoc-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3-fluoro-D-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-fluoro-D-phenylalanine are reacted with Fmoc chloride under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include deprotected amino acids and substituted phenylalanine derivatives .
Scientific Research Applications
Fmoc-3-fluoro-D-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to introduce fluorinated phenylalanine residues into peptides, enhancing their stability and bioactivity.
Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms by incorporating fluorinated residues into proteins.
Material Science: this compound is used in the design of novel materials with unique properties, such as hydrogels and nanomaterials.
Comparison with Similar Compounds
Fmoc-4-fluoro-D-phenylalanine: Similar to Fmoc-3-fluoro-D-phenylalanine but with the fluorine atom at the fourth position of the phenyl ring.
Fmoc-2-fluoro-D-phenylalanine: Fluorine atom at the second position of the phenyl ring.
Fmoc-3-chloro-D-phenylalanine: Chlorine atom instead of fluorine at the third position.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in applications where precise control over peptide structure and function is required .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDVARCJDOADL-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-72-1 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
